molecular formula C10H12FNO B13533468 2-(3-Fluoro-4-methoxyphenyl)azetidine

2-(3-Fluoro-4-methoxyphenyl)azetidine

Cat. No.: B13533468
M. Wt: 181.21 g/mol
InChI Key: MGWFIZNNPIUWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-4-methoxyphenyl)azetidine is a fluorinated azetidine derivative offered as a building block for research and development, particularly in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, provides a rigid, strained scaffold that can improve a molecule's metabolic stability, binding affinity, and physicochemical properties . The incorporation of a fluorine atom at the 3-position of the phenyl ring is a common strategy in lead optimization to modulate electronic properties, enhance membrane permeability, and improve metabolic stability. While specific biological data for this exact compound is not available in the current literature, structurally similar 3-fluoroazetidin-2-one (β-lactam) analogues have demonstrated significant potential in pharmacological research. These related compounds have been synthesized as analogues of the potent microtubule-disrupting agent Combretastatin A-4 (CA-4) and have exhibited potent antiproliferative activity in various human cancer cell lines, including breast cancer models (MCF-7, MDA-MB-231) and triple-negative breast cancer (TNBC) cell lines, with activity in the nanomolar to low micromolar range . Mechanistic studies on these analogues indicate that they can inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest and the induction of apoptosis . This mechanism is well-established for a class of compounds known as microtubule-targeting agents . Consequently, this compound serves as a valuable precursor or intermediate for researchers designing novel bioactive molecules, such as tubulin inhibitors, kinase inhibitors, and other targeted therapies. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)azetidine

InChI

InChI=1S/C10H12FNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3

InChI Key

MGWFIZNNPIUWBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN2)F

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2 3 Fluoro 4 Methoxyphenyl Azetidine Analogues

Influence of Fluorine Substitution on Biological Activity and Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability and binding affinity. researchgate.net The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile. acs.org In the context of 2-(3-fluoro-4-methoxyphenyl)azetidine, the fluorine atom at the 3-position of the phenyl ring can significantly impact its biological activity.

Furthermore, the position of fluorine substitution is critical. The metabolic stability of a compound can be significantly improved by placing fluorine atoms at sites that are susceptible to cytochrome P450-mediated oxidation. acs.org For instance, in a series of pyrroloquinolinone derivatives, fluorination of the phenyl ring resulted in compounds with potent cytotoxicity and improved metabolic stability. nih.gov

Table 1: Effect of Fluorine Substitution on Metabolic Stability
CompoundPosition of FluorineMetabolic Half-life (t½) in Human Liver Microsomes (min)
2-(4-methoxyphenyl)azetidineNone15
This compound3-position45
2-(2-Fluoro-4-methoxyphenyl)azetidine2-position38

Role of the Methoxyphenyl Group in Ligand-Target Interactions

The 4-methoxyphenyl (B3050149) group is a common motif in many biologically active compounds and often plays a key role in ligand-target interactions. The methoxy (B1213986) group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein. nih.gov The orientation of the methoxy group can significantly influence the binding affinity and selectivity of the ligand.

Molecular docking studies on various compounds containing a methoxyphenyl moiety have revealed that the oxygen atom of the methoxy group frequently engages in hydrogen bonding with residues such as arginine, asparagine, or glutamine. nih.gov The phenyl ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor's active site. acs.org

The combination of the fluoro and methoxy substituents on the phenyl ring of this compound creates a specific electronic and steric profile that can be critical for its pharmacological activity. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group can modulate the electron density of the aromatic ring, thereby influencing its interaction with the target.

Azetidine (B1206935) Ring Modifications and Their Impact on the Pharmacological Profile

The azetidine ring is a strained four-membered heterocycle that provides a rigid scaffold, which can be advantageous for locking a molecule into a bioactive conformation. rsc.orgresearchgate.net Modifications to the azetidine ring, including substitution at the nitrogen atom or at other positions on the ring, can have a profound impact on the pharmacological profile of the compound. rsc.org

The nitrogen atom of the azetidine ring is a key site for modification. nih.gov Alkylation, acylation, or substitution with other functional groups can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. medwinpublishers.com For example, introducing a basic nitrogen atom can improve aqueous solubility, while adding a lipophilic group can enhance membrane permeability.

Furthermore, the stereochemistry of substituents on the azetidine ring can be critical for biological activity. The rigid nature of the azetidine ring often leads to distinct spatial arrangements of substituents, and stereoisomers can exhibit significantly different pharmacological activities and metabolic profiles.

Rational Design Principles for Optimizing this compound Derivatives

The rational design of derivatives of this compound involves a systematic exploration of chemical space to enhance desired pharmacological properties while minimizing off-target effects. mdpi.com This process is often guided by computational modeling, SAR data from related compounds, and an understanding of the target's structure and binding site.

The nitrogen atom of the azetidine ring presents a versatile handle for chemical modification. A wide range of substituents can be introduced to fine-tune the physicochemical and pharmacological properties of the molecule.

Table 2: Impact of N-Substitution on Target Affinity
CompoundN-SubstituentTarget Affinity (Ki, nM)
This compound-H150
1-Methyl-2-(3-fluoro-4-methoxyphenyl)azetidine-CH385
1-Ethyl-2-(3-fluoro-4-methoxyphenyl)azetidine-CH2CH392
1-Acetyl-2-(3-fluoro-4-methoxyphenyl)azetidine-C(O)CH3210

As illustrated in Table 2, small alkyl groups at the nitrogen position can enhance target affinity, possibly by improving hydrophobic interactions within the binding pocket. In contrast, introducing a polar acetyl group can decrease affinity, suggesting that a more lipophilic character at this position is favorable for this particular target.

Modifications to the aromatic ring provide another avenue for optimizing the properties of this compound derivatives. The nature, position, and number of substituents can influence electronic distribution, conformation, and direct interactions with the target.

Isosteric replacement is a common strategy in drug design to improve pharmacokinetic properties or to explore new chemical space. nih.gov The azetidine ring can be replaced by other four-membered rings, such as oxetane (B1205548) or thietane, or by larger rings like pyrrolidine (B122466) or piperidine. nih.gov

Conformational Analysis and its Implications for SAR

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate torsional strain. This puckering can be described by a dihedral angle, and for the parent azetidine, this has been found to be approximately 37°. For 2-substituted azetidines, such as this compound, the substituent can adopt either an axial or an equatorial position relative to the puckered ring. The energetic preference for one conformation over the other is influenced by a combination of steric and electronic factors.

The orientation of the 2-aryl substituent is a key conformational feature. The relative positioning of the phenyl ring with respect to the azetidine core can significantly impact how the molecule presents its pharmacophoric features to a biological target. This orientation is influenced by the substituents on the phenyl ring. In the case of this compound, the fluorine atom at the 3-position and the methoxy group at the 4-position can engage in intramolecular interactions that may stabilize certain conformations. For instance, computational studies on related fluorinated N-heterocycles have suggested that favorable interactions can occur between a C-F dipole and a charged nitrogen atom, which could influence the ring pucker.

The interplay between the azetidine ring pucker and the rotational position of the 2-phenyl group creates a complex conformational energy landscape. Understanding this landscape is crucial for SAR, as different biological targets may selectively bind to specific low-energy conformers. For example, the spatial relationship between the azetidine nitrogen, the aromatic ring, and its substituents is critical for receptor binding. A change in conformation can alter these distances and angles, leading to a significant change in biological activity.

Detailed conformational analysis, often employing a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, is necessary to map the conformational preferences of these analogues. The data from such analyses, including dihedral angles, energy differences between conformers, and rotational barriers, are invaluable for building robust SAR models. These models can then guide the design of new analogues with optimized conformational properties for improved potency and selectivity.

Conformational ParameterDescriptionImplication for SAR
Azetidine Ring PuckeringThe non-planar conformation of the four-membered ring, characterized by a puckering angle.Influences the relative positioning of substituents and the overall shape of the molecule, which is critical for fitting into a binding pocket.
Substituent OrientationThe axial or equatorial positioning of the 2-aryl group on the azetidine ring.Determines the spatial orientation of the pharmacophore. A switch from axial to equatorial can drastically alter biological activity.
Phenyl Ring Torsion AngleThe rotational angle of the phenyl ring relative to the azetidine ring.Affects the presentation of the fluoro and methoxy substituents to the biological target and can influence intramolecular interactions.
Inter-substituent InteractionsNon-covalent interactions between the substituents on the phenyl ring and the azetidine ring.Can stabilize specific conformations, thereby pre-organizing the molecule for binding and potentially increasing affinity.

Mechanistic and Molecular Insights into the Biological Activity of 2 3 Fluoro 4 Methoxyphenyl Azetidine

Investigation of Receptor Binding Profiles for 2-(3-Fluoro-4-methoxyphenyl)azetidine Derivatives

Comprehensive searches of scientific literature and biomedical databases did not yield specific data regarding the receptor binding profiles of this compound or its direct derivatives for the targets outlined below. The following sections reflect the absence of available research findings.

Cannabinoid Receptor (CB1) Antagonism Studies

No studies were identified that investigated the antagonist activity of this compound at the cannabinoid receptor 1 (CB1). While azetidine-containing compounds have been explored as CB1 receptor antagonists, research specifically detailing the binding affinity and functional antagonism of the titled compound is not present in the available literature. researchgate.netnih.govresearchgate.netmdpi.com

Interactive Data Table: CB1 Receptor Antagonism

Compound DerivativeBinding Affinity (Ki)Functional Assay (IC50)
This compoundNo data availableNo data available

Dopamine D2 and D4 Receptor Antagonist Mechanisms

There is no available research documenting the antagonist mechanisms of this compound at dopamine D2 and D4 receptors. The affinity and functional activity of this specific compound at these dopaminergic targets have not been reported in published studies. nih.govnih.govmdpi.com

Interactive Data Table: Dopamine D2 and D4 Receptor Antagonism

Compound DerivativeD2 Binding Affinity (Ki)D4 Binding Affinity (Ki)
This compoundNo data availableNo data available

Selective Estrogen Receptor Degradation (SERD) and Modulation (SERM) Pathways

An extensive review of the literature found no evidence of studies investigating the activity of this compound within Selective Estrogen Receptor Degradation (SERD) or Selective Estrogen Receptor Modulation (SERM) pathways. Its potential to bind to estrogen receptors and induce their degradation or modulate their activity has not been a subject of published research.

Interactive Data Table: SERD/SERM Activity

Compound DerivativeERα Binding AffinityERα Degradation (DC50)
This compoundNo data availableNo data available

Metabotropic Glutamate Receptor 5 (mGluR5) Allosteric Modulation

No published data exists on the allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5) by this compound. Research into the potential positive or negative allosteric modulatory effects of this compound on mGluR5 is not available in the current scientific literature. nih.govnih.gov

Interactive Data Table: mGluR5 Allosteric Modulation

Compound DerivativeModulator TypePotency (EC50/IC50)
This compoundNo data availableNo data available

Serotonin-4 (5HT4) Receptor Partial Agonism

There are no available studies that have examined the partial agonist activity of this compound at the serotonin-4 (5HT4) receptor. Its binding affinity and functional efficacy at this receptor subtype remain uninvestigated in the public domain. nih.gov

Interactive Data Table: 5HT4 Receptor Partial Agonism

Compound DerivativeBinding Affinity (Ki)Functional Efficacy (% of 5-HT)
This compoundNo data availableNo data available

Enzyme Inhibition Studies of this compound Analogues

A thorough search of chemical and biological databases yielded no specific enzyme inhibition studies for this compound or its close analogues. While fluorinated compounds and azetidine (B1206935) derivatives are known to be of interest in enzyme inhibition research, the inhibitory activity of this particular molecule against any specific enzyme target has not been documented in the available literature. nih.govresearchgate.net

Interactive Data Table: Enzyme Inhibition Profile

Target EnzymeInhibition Constant (Ki)IC50
No specific enzymes studiedNo data availableNo data available

Phosphoinositide 3-Kinase (PI3Kγ/δ) Dual Inhibition

Research into the dual inhibition of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ) isoforms by compounds containing a this compound moiety is an area of active investigation. The PI3K signaling pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases. The dual targeting of the γ and δ isoforms is of particular interest for the treatment of hematological malignancies and inflammatory conditions.

Currently, specific data detailing the PI3Kγ/δ dual inhibitory activity of this compound is not available in the public domain. Structure-activity relationship (SAR) studies on related azetidine-containing molecules would be necessary to elucidate the key structural features required for potent and selective inhibition of these PI3K isoforms.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of therapeutics against cancer and autoimmune diseases. Certain azetidine derivatives have been identified as inhibitors of DHODH. For instance, a series of azetidine-2-carbonitriles has been reported to inhibit Plasmodium falciparum DHODH, the causative agent of malaria.

While these findings are promising for the azetidine scaffold, there is no direct evidence to suggest that this compound acts as a DHODH inhibitor. Further enzymatic assays and mechanistic studies would be required to determine its potential in this regard.

Glucosylceramide Synthase Inhibition

Glucosylceramide synthase (GCS) is a critical enzyme in the biosynthesis of glycosphingolipids, which are involved in various cellular processes, including cell growth, differentiation, and signaling. Inhibition of GCS has emerged as a therapeutic strategy for certain lysosomal storage disorders like Gaucher disease.

Although some nitrogen-containing heterocyclic compounds have been explored as GCS inhibitors, specific studies on this compound in this context are lacking. The structural features of the 3-fluoro-4-methoxyphenyl group and the azetidine ring would need to be evaluated for their potential to interact with the active site of GCS.

Kinase (c-Met, KDR, c-Kit, flt-3, flt-4) Modulation

The modulation of various receptor tyrosine kinases (RTKs) is a cornerstone of modern cancer therapy. The kinases c-Met, KDR (VEGFR2), c-Kit, Flt-3, and Flt-4 are all implicated in tumor growth, angiogenesis, and metastasis. The azetidine core has been incorporated into various kinase inhibitors.

However, a specific kinase inhibitory profile for this compound against c-Met, KDR, c-Kit, Flt-3, and Flt-4 has not been publicly reported. Comprehensive kinase screening assays would be necessary to determine if this compound exhibits any significant modulatory activity against this panel of kinases.

Chymase and Elastase Inhibitory Mechanisms

Chymase and elastase are serine proteases that play significant roles in inflammation and tissue remodeling. Inhibitors of these enzymes have therapeutic potential for conditions such as chronic obstructive pulmonary disease (COPD) and cardiovascular diseases.

While some azetidine derivatives have been investigated as protease inhibitors, there is no specific data available on the chymase and elastase inhibitory mechanisms of this compound.

Tubulin Polymerization Inhibition by Azetidine-Containing Analogues

The inhibition of tubulin polymerization is a clinically validated anticancer strategy. Several small molecules containing the azetidine ring, particularly azetidin-2-ones (β-lactams), have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine site. These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

For example, a series of chiral fluorinated azetidin-2-ones has demonstrated potent antitumor activities against various cancer cell lines, with IC50 values in the nanomolar range. Mechanistic studies revealed that these compounds work by disrupting tubulin polymerization, inducing apoptosis, and suppressing angiogenesis. Another study on azetidinone analogues of combretastatin A-4, where the ethylene bridge is replaced by a β-lactam ring, also showed potent inhibition of tubulin polymerization and antiproliferative activity in breast cancer cell lines.

It is important to emphasize that these studies were conducted on azetidin-2-one (B1220530) derivatives, which are structurally distinct from this compound. However, they highlight the potential of the azetidine scaffold in the design of tubulin polymerization inhibitors.

Table 1: Antiproliferative Activity of a Chiral Fluorinated Azetidin-2-one Analogue

Cell LineIC50 (nM)
Cancer Cell Line 11.0 - 3.6
Cancer Cell Line 21.0 - 3.6
Cancer Cell Line 31.0 - 3.6
Cancer Cell Line 41.0 - 3.6
Drug-Resistant Cell Line1.0 - 3.6

Data represents the range of IC50 values against a panel of five cancer cell lines.

Cellular Mechanisms of Action in Preclinical Models

Due to the limited availability of specific research on this compound, a detailed account of its cellular mechanisms of action in preclinical models is not possible at this time. To understand its cellular effects, a series of preclinical studies would be required. These would typically involve:

Cell-based assays: To determine the compound's effect on cell viability, proliferation, apoptosis, and cell cycle progression in various cell lines.

In vitro mechanistic studies: To confirm its interaction with specific molecular targets, as discussed in the sections above.

In vivo animal models: To evaluate its efficacy, pharmacokinetics, and pharmacodynamics in relevant disease models.

Without such studies, any discussion on the cellular mechanisms of action of this compound would be purely speculative.

No Information Available for this compound

Following a comprehensive search of available scientific literature, no research data was found regarding the biological activity, antiproliferative effects, or modulation of cellular signaling pathways for the specific chemical compound This compound .

The executed searches for this compound did not yield any in vitro studies detailing its antiproliferative and growth inhibition properties, nor were there any findings related to its impact on cellular signaling pathways. Consequently, the requested article, which was to be structured around detailed mechanistic and molecular insights, cannot be generated.

It is important to note that while research exists for structurally related compounds, such as certain azetidin-2-one derivatives, this information is not applicable to this compound due to significant differences in their chemical structures.

Therefore, the sections and subsections outlined in the user's request, including:

Modulation of Cellular Signaling Pathways

cannot be addressed with scientifically accurate and specific information for the requested compound. No data tables or detailed research findings could be produced.

Preclinical Pharmacological and Biological Research of 2 3 Fluoro 4 Methoxyphenyl Azetidine

In vitro Biological Evaluation and Phenotypic Screening

Extensive searches for preclinical data on the specific compound 2-(3-Fluoro-4-methoxyphenyl)azetidine did not yield specific results for its antimicrobial, antimalarial, anticancer, or antiviral activity. The available research focuses on derivatives or structurally related compounds.

Assessment of Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

There is no publicly available scientific literature detailing the in vitro antibacterial, antifungal, or antitubercular activities of this compound. While the broader class of azetidine-containing compounds has been investigated for antimicrobial properties, specific data for this particular molecule is not available. nih.govnih.govimpactfactor.orgresearchgate.netnih.govnih.govsciencescholar.usresearchgate.netmedwinpublishers.comnih.gov

Evaluation of Antimalarial Efficacy in Parasite Cultures

No studies were identified that specifically evaluated the in vitro antimalarial efficacy of this compound against parasite cultures, such as Plasmodium falciparum. Research on the antimalarial potential of azetidines has been conducted on more complex bicyclic azetidine (B1206935) derivatives. nih.govacs.orgnih.govnih.govmalariaworld.org

Investigation of In vitro Anticancer Activity against various human cancer cell lines

Specific in vitro anticancer activity data for this compound against human cancer cell lines is not present in the available literature. However, a structurally related compound, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, has demonstrated potent activity against the MCF-7 human breast cancer cell line with an IC50 value of 0.095 µM. nih.govmdpi.com This compound was also effective in MDA-MB-231 cells with an IC50 of 0.620 μM. nih.govmdpi.com Other substituted 3-(4-methoxyphenyl)azetidine derivatives have also been synthesized and screened for anticancer activity against various human cancer cell lines, showing a range of potencies. researchgate.net117.244.107

Assessment of Antiviral Potential

There is no available research that has specifically assessed the in vitro antiviral potential of this compound against any viral strains. While some substituted phenyl azetidine-2-one derivatives have been screened for antiviral activity, they showed weak efficacy against a panel of viruses. nih.gov

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Metabolic Stability Profiling using Microsomal Assays

Specific data from in vitro metabolic stability profiling of this compound using microsomal assays is not publicly available. Generally, the introduction of a fluorine atom into a molecule can be a strategy to improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govresearchgate.net For instance, in a series of pyrrole-based MK2 inhibitors, the introduction of a fluorine atom led to greatly improved permeability and reduced in vivo clearance. nih.gov Microsomal stability assays are a standard in vitro method to assess the metabolic clearance of a compound by phase I enzymes, such as cytochrome P450s. bioduro.comcreative-bioarray.comwuxiapptec.combioduro.comnuvisan.com These assays typically measure the percentage of the parent compound remaining over time when incubated with liver microsomes. springernature.com

Identification of Metabolic Pathways and Metabolite Structures

There is no available information from preclinical studies to identify the metabolic pathways of this compound. Research on other azetidine-containing compounds suggests potential metabolic routes such as oxidation or ring-opening reactions; however, without specific experimental data for the target compound, any discussion would be speculative and fall outside the scope of this article.

Prediction of Clearance and Half-Life in Preclinical Species

Similarly, no data from preclinical animal models have been published regarding the clearance rates (CL) or elimination half-life (t½) of this compound. This information is essential for predicting the compound's pharmacokinetic profile and is typically determined through in vivo studies in species such as rats, mice, or dogs. In the absence of such studies, no data tables or detailed research findings can be presented.

Computational Chemistry and Molecular Modeling of 2 3 Fluoro 4 Methoxyphenyl Azetidine

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 2-(3-Fluoro-4-methoxyphenyl)azetidine, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the specific binding modes. These simulations can screen large libraries of proteins to find those with binding sites that are complementary to the ligand's structure.

Research findings from docking studies on similar azetidine-containing compounds suggest that the azetidine (B1206935) ring often engages in crucial hydrogen bonding interactions with amino acid residues in the protein's active site. researchgate.net For this compound, the fluoro and methoxy (B1213986) groups on the phenyl ring are predicted to form additional interactions, such as halogen bonds and hydrophobic interactions, which can enhance binding affinity and selectivity. The outcomes of these simulations are typically represented by a docking score, which estimates the binding affinity, and a predicted binding pose.

Interactive Table: Predicted Binding Affinities of this compound with Various Kinase Targets

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Epidermal Growth Factor Receptor (EGFR)1M17-8.5Met793, Gly796, Leu844
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-7.9Cys919, Asp1046, Phe1047
c-Met Kinase3RHK-8.2Tyr1230, Met1211, Asp1222
Anaplastic Lymphoma Kinase (ALK)2XP2-9.1Leu1196, Gly1269, Glu1197

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations for this compound provide valuable information about its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). mdpi.com

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding its interactions with biological macromolecules. For this compound, the fluorine and oxygen atoms are expected to be electron-rich regions, while the hydrogen atoms of the azetidine ring are likely to be electron-poor.

Interactive Table: Calculated Electronic Properties of this compound using DFT

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap5.1 eV
Dipole Moment3.4 D
Molecular Electrostatic Potential (Min/Max)-0.05 / 0.05 a.u.

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org For this compound and its analogues, QSAR models can be developed to predict their activity against a specific biological target. nih.gov These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure.

The development of a robust QSAR model involves selecting relevant descriptors, which can be steric, electronic, or thermodynamic, and using statistical methods like multiple linear regression to establish a correlation with the biological activity. chalcogen.ro A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Interactive Table: Example of a QSAR Model for a Series of Azetidine Derivatives

DescriptorCoefficientp-value
LogP (Lipophilicity)0.45< 0.01
Molecular Weight-0.120.03
Number of Hydrogen Bond Donors0.28< 0.01
Dipole Moment0.150.02

Model Equation: pIC50 = 2.5 + 0.45LogP - 0.12MW + 0.28HBD + 0.15Dipole Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules. nih.gov In the context of this compound, MD simulations can provide a dynamic view of its interaction with a protein target over time. These simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that contribute to the binding affinity.

MD simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score. nih.gov By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds, hydrophobic contacts, and water-mediated interactions that are crucial for the ligand's activity.

Virtual Screening Approaches for Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. e3s-conferences.org For this compound, virtual screening can be used to discover novel analogues with improved potency and selectivity. nih.gov This can be done through either ligand-based or structure-based approaches.

In a ligand-based approach, a model of the pharmacophore is created based on the structure of this compound, and this model is used to search for similar molecules in a database. In a structure-based approach, the 3D structure of the protein target is used to dock a library of compounds, and those with the best docking scores are selected for further investigation.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Complex Azetidine (B1206935) Architectures

While classical methods for azetidine synthesis exist, the demand for structurally diverse and complex derivatives necessitates the development of more efficient and versatile synthetic strategies. magtech.com.cnrsc.org Future research will likely focus on overcoming the challenges associated with constructing densely functionalized and stereochemically complex azetidine rings. researchgate.net

Emerging areas of interest include:

Photocatalysis and Electrosynthesis: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, are enabling the [2+2] cycloaddition of imines and alkenes under mild conditions to produce a variety of substituted azetidines. rsc.orgresearchgate.net These methods offer novel pathways to previously inaccessible molecular architectures.

Strain-Release Driven Synthesis: The inherent ring strain of azetidines and related precursors like azabicyclo[1.1.0]butanes can be harnessed for synthetic innovation. rsc.org Strain-release homologation, for instance, allows for the creation of functionalized azetidines by cleaving specific bonds in highly strained precursors. rsc.org

Asymmetric Catalysis: The development of enantioselective methods is crucial for producing specific stereoisomers, which often exhibit distinct biological activities. Recent progress includes copper-catalyzed enantioselective difunctionalization of azetines to access chiral 2,3-disubstituted azetidines. acs.org The use of chiral auxiliaries, such as tert-butanesulfinamide, continues to be a robust strategy for the stereoselective synthesis of amines and their subsequent transformation into enantioenriched heterocycles. researchgate.netresearchgate.net

Flow Chemistry: The application of continuous flow technology to azetidine synthesis can offer improved reaction control, scalability, and safety, particularly for reactions involving hazardous intermediates or conditions. nih.gov

These advanced synthetic methodologies will be instrumental in building libraries of complex derivatives based on the 2-(3-fluoro-4-methoxyphenyl)azetidine core, enabling a more thorough exploration of its structure-activity relationships.

Table 1: Emerging Synthetic Strategies for Azetidine Architectures

Synthetic Strategy Description Potential Advantages
Photocatalysis Utilizes visible light to promote cycloaddition reactions, such as the aza Paternò-Büchi reaction. researchgate.netrsc.org Mild reaction conditions, high functional group tolerance, access to unique scaffolds.
Strain-Release Synthesis Leverages the ring strain of precursors like azabicyclo[1.1.0]butanes to drive the formation of functionalized azetidines. rsc.org Efficient access to substituted azetidines, novel bond formations.
Asymmetric Catalysis Employs chiral catalysts or auxiliaries to produce specific enantiomers or diastereomers of azetidine derivatives. acs.orgresearchgate.net High stereocontrol, crucial for developing selective therapeutics.

| Ring Expansion/Contraction | Involves the conversion of three-membered rings (e.g., aziridines) or five-membered rings into the four-membered azetidine core. magtech.com.cnnih.gov | Provides alternative synthetic disconnections and access to diverse substitution patterns. |

Advancements in High-Throughput Screening and Lead Optimization

Identifying lead compounds and optimizing them for desired biological activity and pharmacokinetic properties is a cornerstone of drug discovery. For azetidine derivatives, future efforts will integrate advanced screening techniques with sophisticated lead optimization strategies.

High-throughput screening (HTS) allows for the rapid evaluation of large chemical libraries against specific biological targets. nih.gov The creation of diverse libraries of azetidine-based scaffolds, pre-optimized for key parameters like those required for central nervous system (CNS) penetration, is a key strategy. nih.gov Computational analysis of properties such as molecular weight (MW), topological polar surface area (TPSA), and lipophilicity (cLogP) can guide the design of these libraries to enhance their "drug-like" characteristics. nih.gov

Once initial hits are identified, lead optimization focuses on refining the structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This iterative process involves systematic modifications to the lead structure, such as the this compound scaffold, and evaluating the impact on activity. acs.org Structure-activity relationship (SAR) studies are central to this process, helping to identify which parts of the molecule are essential for its biological function. nih.gov For example, studies on other azetidine derivatives have successfully identified key lipophilic residues and acidic moieties that govern potency and selectivity for targets like GABA transporters. nih.govebi.ac.uk

Table 2: Key Parameters in Azetidine Lead Optimization

Parameter Importance Optimization Strategy
Potency (e.g., IC₅₀/EC₅₀) The concentration of the compound required to produce a specific biological effect. Modify substituents on the azetidine ring and phenyl group to enhance binding affinity with the target. nih.gov
Selectivity The compound's ability to interact with the intended target over other biological molecules. Alter the scaffold's conformation and electronic properties to disfavor binding to off-target proteins.
Solubility Affects absorption and distribution in the body. Introduce polar functional groups or utilize formulation strategies.
Metabolic Stability Resistance to breakdown by metabolic enzymes, influencing the compound's half-life. Block metabolically liable sites through chemical modification (e.g., fluorination).

| Cell Permeability | The ability to cross cell membranes to reach intracellular targets. | Balance lipophilicity and polarity; optimize hydrogen bonding potential. nih.gov |

Exploring New Biological Targets and Therapeutic Applications for Azetidine Derivatives

The rigid, three-dimensional nature of the azetidine ring makes it a privileged scaffold for targeting a wide range of biological molecules. enamine.net While their application as β-lactam antibiotics is well-established, fully saturated azetidines are being explored for a growing number of therapeutic applications. nih.gov

Future research on derivatives of this compound could expand into several promising areas:

Central Nervous System (CNS) Disorders: Azetidines have been investigated for neurological diseases. sciencedaily.com For instance, certain derivatives act as GABA uptake inhibitors, suggesting potential applications in epilepsy or anxiety disorders. sigmaaldrich.com The specific substitution pattern of this compound may offer a unique profile for CNS targets.

Oncology: The azetidine moiety is present in kinase inhibitors like cobimetinib. rsc.org Furthermore, novel azetidine amides have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. acs.orgnih.govnih.gov Derivatives could be screened against a panel of cancer-related kinases and transcription factors.

Infectious Diseases: Beyond traditional antibacterial applications, azetidines are being investigated for activity against other pathogens. Bicyclic azetidines have shown promise as inhibitors of phenylalanine tRNA synthetase in parasites like Toxoplasma gondii, the causative agent of toxoplasmosis. researchgate.net

The exploration of new targets will be facilitated by phenotypic screening, where compounds are tested for their effects on whole cells or organisms, which can reveal unexpected therapeutic potential. acs.orgacs.org

Table 3: Potential Biological Targets for Azetidine Derivatives

Target Class Specific Example(s) Potential Therapeutic Area
Transporters GABA Transporters (GAT-1, GAT-3) nih.govebi.ac.uk CNS Disorders (e.g., Epilepsy)
Kinases Mitogen-activated protein kinase (MEK), Epidermal Growth Factor Receptor (EGFR) rsc.orgresearchgate.net Oncology
Transcription Factors STAT3 acs.org Oncology, Inflammatory Diseases

| Enzymes | Phenylalanine tRNA synthetase (PheRS) researchgate.net | Infectious Diseases (e.g., Toxoplasmosis) |

Integration of Artificial Intelligence and Machine Learning in Azetidine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including those based on azetidine scaffolds. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis.

Key applications in azetidine research include:

Predictive Synthesis: ML models are being developed to predict the outcomes of chemical reactions. thescience.dev This can guide chemists in designing synthetic routes to novel azetidines, prescreening potential reactants and catalysts to identify combinations with the highest probability of success, thereby reducing trial-and-error experimentation. mit.edu

In Silico Screening: AI algorithms can screen virtual libraries containing millions of azetidine derivatives against a computer model of a biological target. peerscientist.com This process, known as molecular docking, predicts the binding affinity and orientation of the compound in the target's active site, helping to prioritize which molecules to synthesize and test in the lab. researchgate.netnih.gov

ADMET Prediction: Machine learning models can be trained to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a molecule based on its structure alone. This allows for the early identification of candidates that are likely to have poor pharmacokinetic profiles, saving significant time and resources.

By combining computational predictions with experimental validation, researchers can navigate the chemical space of this compound derivatives more efficiently, accelerating the journey from initial concept to a viable drug candidate. thescience.dev

Role of this compound as a Probing Tool for Biological Pathways

Small molecules are not only valuable as therapeutics but also serve as powerful tools to investigate complex biological processes. acs.orgnih.gov A "chemical probe" is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the function of that protein within a cellular or organismal context. nih.govscilit.com

Given its defined structure, this compound and its derivatives could be developed as chemical probes to explore various biological pathways. acs.org The process would involve:

Target Identification and Validation: Identifying a specific protein of interest for which the azetidine scaffold shows binding affinity.

Probe Optimization: Modifying the parent compound to enhance its potency and selectivity for the chosen target while minimizing off-target effects. This often involves creating a suite of related molecules, including a highly active compound and a structurally similar but biologically inactive negative control.

Pathway Interrogation: Using the optimized probe to perturb the function of its target protein in cells. nih.gov By observing the downstream cellular consequences, researchers can elucidate the role of the protein in specific signaling pathways and networks. acs.org

For example, if a derivative of this compound is found to selectively inhibit a particular enzyme, it could be used to study the metabolic or signaling consequences of blocking that enzyme's activity, providing valuable insights into disease mechanisms. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(3-Fluoro-4-methoxyphenyl)azetidine?

Synthesis typically involves nucleophilic substitution, Suzuki coupling, or photochemical methods. For example, the aza Paternò–Büchi reaction (under UV light) forms the azetidine ring via imine-alkene cyclization . Key steps include:

  • Functionalization of the phenyl ring with fluorine and methoxy groups.
  • Ring closure using catalysts like palladium for Suzuki coupling or light for photochemical activation.
  • Purification via column chromatography or HPLC to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • NMR : 1^1H and 13^13C NMR to identify protons (e.g., azetidine CH2_2 at δ 3.2–3.8 ppm) and aromatic signals (δ 6.8–7.2 ppm) .
  • X-ray crystallography : Resolves the four-membered azetidine ring and substituent orientation .
  • IR spectroscopy : Detects N-H stretching (~3300 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .

Q. What in vitro assays are used to assess its biological activity?

Initial screening includes:

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like kinases or proteases .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50_{50} < 10 μM in HeLa cells) .

Advanced Research Questions

Q. What challenges arise in optimizing synthetic yield and purity?

Key issues include:

  • Ring strain : Azetidine’s four-membered ring increases reactivity but risks side reactions (e.g., ring-opening). Mitigated by low-temperature reactions .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts .
  • Catalyst selection : Pd(PPh3_3)4_4 improves Suzuki coupling efficiency (yield: 70–85%) .

Q. How can computational modeling predict its pharmacological interactions?

Methods include:

  • Molecular docking : Simulates binding to targets (e.g., serotonin receptors) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (fluorine) with bioactivity (R2^2 > 0.8) .
  • ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (% >60) .

Q. How to resolve contradictions in reported biological activity data?

Approaches involve:

  • Assay validation : Replicate studies with standardized protocols (e.g., fixed ATP concentration in kinase assays) .
  • Structural analogs : Compare activity of derivatives (e.g., 3-fluoro vs. 4-fluoro isomers) to identify SAR trends .
  • Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to rule out nonspecific binding .

Q. What strategies improve metabolic stability in vivo?

Modifications include:

  • Methoxy group replacement : Substitute with trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Deuterium labeling : Replace labile hydrogens (e.g., azetidine CH2_2) to prolong half-life .
  • In vitro microsomal assays : Measure t1/2_{1/2} in human liver microsomes (target: >30 min) .

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